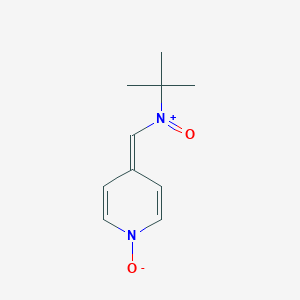
POBN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
α-(4-Pyridyl N-oxide)-N-tert-butylnitrone is widely used in scientific research due to its ability to trap free radicals. Some of its applications include:
Chemistry: Used as a spin trap reagent to detect and study free radicals in various chemical reactions.
Biology: Employed in studies of oxidative stress and free radical formation in biological systems.
Industry: Applied in the analysis of lipid peroxidation and oxidative stability of oils and fats.
作用機序
α-(4-ピリジルN-オキシド)-N-tert-ブチルニトロンの作用機序には、フリーラジカルをトラップする能力が関係しています. フリーラジカルと反応して安定な付加体を生成し、電子常磁性共鳴(EPR)分光法などの技術を使用して検出および分析することができます . 分子標的には、ヒドロキシルラジカルやその他の反応性酸素種が含まれます .
類似化合物の比較
α-(4-ピリジルN-オキシド)-N-tert-ブチルニトロンは、α-フェニル-N-tert-ブチルニトロン(PBN)や5,5-ジメチル-1-ピロリジン-N-オキシド(DMPO)などの他のスピントラップ試薬に似ています . 特定のアプリケーションで特に役立つ独自の特性があります.
類似化合物のリスト
- α-フェニル-N-tert-ブチルニトロン(PBN)
- 5,5-ジメチル-1-ピロリジン-N-オキシド(DMPO)
- α-(4-ピリジルN-オキシド)-N-tert-ブチルニトロン(POBN)
生化学分析
Biochemical Properties
Alpha-(4-Pyridyl-1-oxide)-N-tert-butylnitrone has been shown to interact with 1-hydroxyethyl radicals . This interaction is crucial in the detection of these radicals in vivo .
Cellular Effects
It is known that it can interact with radicals within cells, which may have implications for cellular function .
Molecular Mechanism
Alpha-(4-Pyridyl-1-oxide)-N-tert-butylnitrone works by trapping 1-hydroxyethyl radicals . This allows for the detection of these radicals, which can be crucial in understanding certain biochemical processes .
準備方法
合成経路と反応条件
α-(4-ピリジルN-オキシド)-N-tert-ブチルニトロンの合成は、通常、酸化剤の存在下で4-ピリジンカルボキシアルデヒドN-オキシドをtert-ブチルアミンと反応させることで行われます . この反応は、所望の生成物の生成を確実にするために、制御された条件下で行われます. 反応条件には、多くの場合、メタノールまたはエタノールなどの溶媒と0〜25°Cの温度範囲が含まれます .
工業生産方法
α-(4-ピリジルN-オキシド)-N-tert-ブチルニトロンの工業生産は、同様の合成経路に従いますが、より大規模に行われます. このプロセスには、大規模な反応器の使用と、高収率および高純度の生成物を確保するための反応パラメータの精密な制御が含まれます . 次に、化合物には再結晶化またはクロマトグラフィーなどの技術を使用して精製を行い、所望の純度レベルを実現します .
化学反応の分析
反応の種類
α-(4-ピリジルN-オキシド)-N-tert-ブチルニトロンは、以下を含むさまざまな化学反応を受けます.
酸化: 酸化剤と反応して酸化生成物を生成することができます.
還元: 対応するアミンに還元することができます.
置換: 求核剤との置換反応を受けることができます.
一般的な試薬と条件
生成される主な生成物
これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります. たとえば、α-(4-ピリジルN-オキシド)-N-tert-ブチルニトロンの酸化は、ヒドロキシルラジカル付加体の形成につながる可能性があります .
科学研究アプリケーション
α-(4-ピリジルN-オキシド)-N-tert-ブチルニトロンは、フリーラジカルをトラップする能力により、科学研究で広く使用されています. いくつかのアプリケーションは次のとおりです.
類似化合物との比較
α-(4-Pyridyl N-oxide)-N-tert-butylnitrone is similar to other spin trap reagents such as α-phenyl-N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) . it has unique properties that make it particularly useful in certain applications:
Higher water solubility: Compared to PBN, α-(4-Pyridyl N-oxide)-N-tert-butylnitrone is more water-soluble, making it suitable for aqueous systems.
Specificity: It has a higher specificity for certain free radicals, such as hydroxyl radicals.
List of Similar Compounds
- α-Phenyl-N-tert-butylnitrone (PBN)
- 5,5-Dimethyl-1-pyrroline-N-oxide (DMPO)
- α-(4-Pyridyl N-oxide)-N-tert-butylnitrone (POBN)
特性
CAS番号 |
66893-81-0 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
N-tert-butyl-1-(1-oxidopyridin-1-ium-4-yl)methanimine oxide |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)12(14)8-9-4-6-11(13)7-5-9/h4-8H,1-3H3/b12-8+ |
InChIキー |
RNRMWTCECDHNQU-XYOKQWHBSA-N |
SMILES |
CC(C)(C)[N+](=CC1=CC=[N+](C=C1)[O-])[O-] |
異性体SMILES |
CC(C)(C)/[N+](=C\C1=CC=[N+](C=C1)[O-])/[O-] |
正規SMILES |
CC(C)(C)[N+](=CC1=CC=[N+](C=C1)[O-])[O-] |
同義語 |
4-POBN 4-PyOBN 4-pyridyl-1-oxide-T-butylnitrone alpha-(4-pyridyl-1-oxide)-N-tert-butylnitrone POBN |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



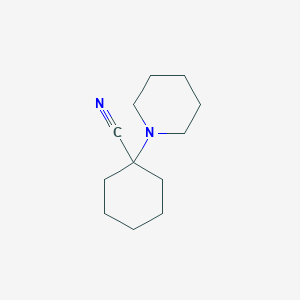


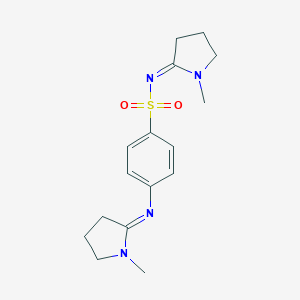
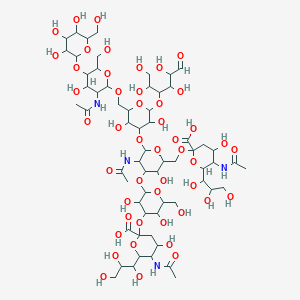
![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)

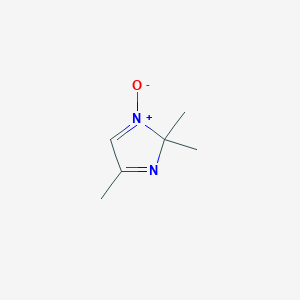

![3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione](/img/structure/B162717.png)
![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)


